5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that features a pyrrolo[2,3-B]pyridine core, a chloro substituent, a dioxaborolane group, and a triisopropylsilyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Dioxaborolane Group: This can be done via borylation reactions using boronic acids or esters.
Addition of the Triisopropylsilyl Group: Silylation reactions using reagents like triisopropylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution could introduce azido or alkoxy groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the boron and silyl groups.
Biology and Medicine
Drug Development: The compound’s unique structure may be explored for pharmacological activity.
Bioconjugation: The boron group can be used for labeling and tracking biomolecules.
Industry
Material Science:
Mechanism of Action
The mechanism by which 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the dioxaborolane and triisopropylsilyl groups.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine: Lacks the chloro and triisopropylsilyl groups.
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the chloro and dioxaborolane groups.
Uniqueness
The presence of all three functional groups (chloro, dioxaborolane, and triisopropylsilyl) in 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36BClN2O2Si/c1-14(2)29(15(3)4,16(5)6)26-13-19(18-11-17(24)12-25-20(18)26)23-27-21(7,8)22(9,10)28-23/h11-16H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCNAKMPYFFNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)[Si](C(C)C)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36BClN2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107867 | |
Record name | 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073338-95-0 | |
Record name | 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073338-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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